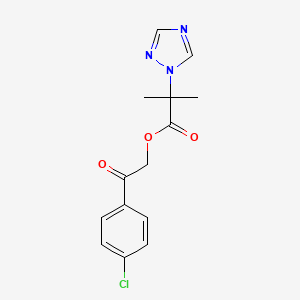
methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole is a class of organic compounds characterized by a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The molecular structure of pyrazole consists of a 5-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of “methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” would require more specific information.Chemical Reactions Analysis
Pyrazoles are known to react with potassium borohydride to form a class of ligands known as scorpionates . They are also used in Suzuki-Miyaura cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound’s structural features make it a potential candidate for combating bacterial infections. Researchers have investigated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In silico docking studies have revealed interactions between the compound and specific enzymes, suggesting its potential as an antibacterial agent .
Antifungal Properties
“Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” has demonstrated antifungal activity. Its mode of action likely involves disrupting fungal cell membranes or interfering with essential metabolic pathways. Researchers have explored its effectiveness against different fungal species, including yeasts and molds .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of “methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate” are currently unknown. The compound is structurally similar to other pyrazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or hydrogen bonds
Biochemical Pathways
Given the structural similarity to other pyrazole derivatives, it is possible that this compound could affect similar pathways, such as those involved in inflammation or neurotransmission . .
Eigenschaften
IUPAC Name |
methyl 4-[(3-propoxy-1-propylpyrazole-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-4-10-21-12-15(17(20-21)25-11-5-2)16(22)19-14-8-6-13(7-9-14)18(23)24-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCGBDNCQOUGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)urea](/img/structure/B2360363.png)

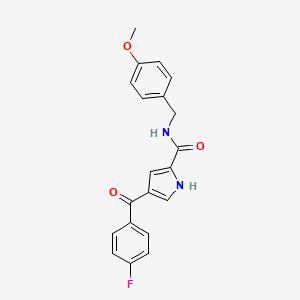
![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
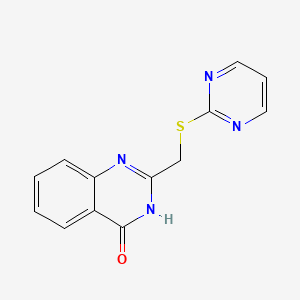

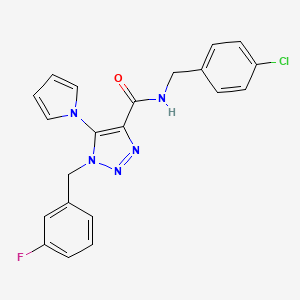
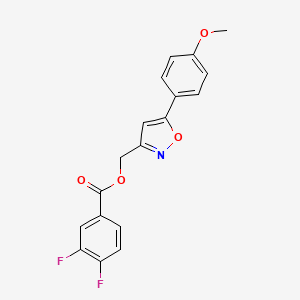

![4-N-(2,4-dimethylphenyl)-6-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2360378.png)
![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2360381.png)
